Phenyl (2-methylpyridin-4-yl)carbamate
Description
Properties
IUPAC Name |
phenyl N-(2-methylpyridin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10-9-11(7-8-14-10)15-13(16)17-12-5-3-2-4-6-12/h2-9H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQFXJNXGPELMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Direct Coupling Using Phenyl Chloroformate
Reagents :
-
2-Methylpyridin-4-amine
-
Phenyl chloroformate
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure :
-
Base Activation : 2-Methylpyridin-4-amine (1.0 equiv) is dissolved in anhydrous DCM or DMF under inert atmosphere. TEA (1.2 equiv) is added to deprotonate the amine.
-
Chloroformate Addition : Phenyl chloroformate (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12–16 hours.
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Work-Up : The reaction is quenched with water, extracted with ethyl acetate, and washed with brine. The organic layer is dried over Na₂SO₄ and concentrated.
-
Purification : The crude product is purified via silica gel chromatography using ethyl acetate/petroleum ether (3:7 v/v) to yield this compound as a white solid.
Key Observations :
Method B: Carbodiimide-Mediated Coupling
Reagents :
-
2-Methylpyridin-4-amine
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Phenyl chloroformate
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
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Hydroxybenzotriazole (HOBt)
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DMF
Procedure :
-
Activation of Chloroformate : EDCI (1.2 equiv) and HOBt (1.2 equiv) are added to a solution of phenyl chloroformate in DMF at 0°C. The mixture is stirred for 30 minutes.
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Amine Coupling : 2-Methylpyridin-4-amine (1.0 equiv) is added, followed by DIPEA (2.0 equiv). The reaction is stirred at room temperature for 16 hours.
-
Work-Up and Purification : Identical to Method A.
Advantages :
-
EDCI/HOBt suppresses racemization and enhances coupling efficiency.
Optimization of Reaction Conditions
Solvent Selection
-
Polar Aprotic Solvents : DMF is preferred over DCM due to better solubility of intermediates.
-
Temperature : Reactions proceed efficiently at room temperature; elevated temperatures risk decomposition.
Base Compatibility
-
Triethylamine : Cost-effective but may form insoluble salts with HCl.
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DIPEA : Superior solubility in DMF, reducing side-product formation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Yield (%) | 72–78 | 82–88 |
| Reaction Time (h) | 12–16 | 16–18 |
| Purity (%) | 92–95 | 95–98 |
| Scalability | Moderate | High |
Method B offers superior yield and purity, making it preferable for industrial applications despite longer reaction times.
Challenges and Mitigation Strategies
-
Hydrolysis of Carbamate : Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (4Å) are added to the reaction mixture.
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By-Product Formation : Unreacted phenyl chloroformate is removed via aqueous washes (5% NaHCO₃).
Applications in Drug Discovery
This compound serves as a key intermediate in:
Chemical Reactions Analysis
Types of Reactions
Phenyl (2-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The phenyl and pyridinyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
Phenyl (2-methylpyridin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the design of prodrugs and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of phenyl (2-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The phenyl and pyridinyl groups contribute to the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
The following table compares key properties of phenyl (2-methylpyridin-4-yl)carbamate with structurally related carbamates, based on substituent variations and available experimental
*Molecular weight estimated based on formula C₁₃H₁₂N₂O₂.
Key Structural and Functional Differences:
Substituent Effects on Lipophilicity: The 2-methylpyridin-4-yl group introduces a heteroaromatic ring with moderate polarity, likely reducing lipophilicity compared to halogenated analogs like phenyl (2-chloro-4-hydroxyphenyl)carbamate . Nitro-substituted carbamates (e.g., phenyl N-(4-nitrophenyl)carbamate) exhibit higher polarity due to the electron-withdrawing NO₂ group, which may enhance solubility in polar solvents but reduce membrane permeability .
Thermal Stability :
- Alkyl carbamates with chloro substituents (e.g., 4-chloro-2-...phenyl alkyl carbamates) show high melting points (268–287°C), attributed to strong intermolecular hydrogen bonding and halogen interactions . The 2-methylpyridin-4-yl group may lower melting points due to steric hindrance and reduced symmetry.
Hydrogen-Bonding and Crystal Engineering :
- Carbamates with nitro or hydroxyl groups (e.g., phenyl N-(4-nitrophenyl)carbamate) form robust hydrogen-bonded networks in the solid state, critical for crystal engineering . The pyridinyl group in this compound may instead engage in π-π stacking or weak C–H···N interactions, altering packing efficiency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Phenyl (2-methylpyridin-4-yl)carbamate, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via carbamate formation between 2-methylpyridin-4-amine and phenyl chloroformate. Key steps include:
- Reaction conditions : Use anhydrous solvents (e.g., THF or DCM) under inert atmosphere.
- Catalysts : Triethylamine (TEA) or DMAP to facilitate nucleophilic substitution .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to chloroformate) and monitor reaction progress via TLC .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : H and C NMR to confirm the carbamate linkage (e.g., NHCOO resonance at δ ~7.5-8.0 ppm for aromatic protons and δ ~150-155 ppm for carbonyl) .
- FTIR : Carbamate C=O stretch at ~1700 cm and N-H stretch at ~3300 cm .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHNO) .
Q. How does the 2-methylpyridinyl group influence the compound’s stability under varying pH conditions?
- Methodology :
- Hydrolysis studies : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC.
- Findings : The methyl group on pyridine enhances steric protection of the carbamate linkage, reducing alkaline hydrolysis rates compared to unsubstituted analogs .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?
- Methodology :
- X-ray diffraction : Grow single crystals via slow evaporation (e.g., in methanol).
- Analysis : SHELX software for structure refinement. Key metrics include R-factor (<5%) and hydrogen-bond geometry (e.g., N-H···O distances ~2.8–3.0 Å) .
- Challenges : Polymorphism risks require controlled crystallization conditions to avoid mixed phases .
Q. What strategies address contradictory data in pharmacological assays (e.g., conflicting IC values across studies)?
- Methodology :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and controls (e.g., carbamoylcholine as a reference ligand).
- Data normalization : Correct for batch-to-batch variability in compound purity (validate via HPLC >98%) .
- Statistical analysis : Apply ANOVA to reconcile discrepancies caused by solvent effects (e.g., DMSO vs. aqueous buffers) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Derivatization : Modify the phenyl ring (e.g., electron-withdrawing groups for increased electrophilicity) or pyridine substituents (e.g., halogens for improved lipophilicity) .
- Testing : Evaluate inhibitory effects on acetylcholinesterase (AChE) via Ellman’s assay. Compare with parent compound using dose-response curves .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities to AChE’s catalytic site .
Q. What experimental approaches validate the compound’s interaction with membrane transporters in pharmacokinetic studies?
- Methodology :
- Caco-2 cell assays : Measure apical-to-basolateral permeability to assess intestinal absorption potential.
- Inhibition studies : Co-administer with transporter inhibitors (e.g., probenecid for OATs) to identify uptake mechanisms .
- LC-MS/MS quantification : Determine intracellular concentrations to calculate transport efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
